Octaethylene glycol octadecyl ether

Catalog No.
S1927709
CAS No.
13149-87-6
M.F
C34H70O9
M. Wt
622.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octaethylene glycol octadecyl ether

CAS Number

13149-87-6

Product Name

Octaethylene glycol octadecyl ether

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C34H70O9

Molecular Weight

622.9 g/mol

InChI

InChI=1S/C34H70O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-36-21-23-38-25-27-40-29-31-42-33-34-43-32-30-41-28-26-39-24-22-37-20-18-35/h35H,2-34H2,1H3

InChI Key

WPXCYCTVMORDCF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Octaethylene glycol octadecyl ether is a nonionic surfactant characterized by its chemical formula C34H70O9C_{34}H_{70}O_9. This compound consists of a hydrophobic octadecyl (C18) group and a hydrophilic octaethylene glycol (C8) chain, making it amphiphilic. The structure enables it to reduce surface tension in aqueous solutions, which is a critical property for surfactants. As a member of the ethylene glycol ether family, it is known for its versatility in various applications, particularly in formulations requiring emulsification or solubilization .

The mechanism of action of OEGE depends on the specific application. Here are two common examples:

  • Protein extraction: OEGE disrupts hydrophobic interactions within cell membranes, allowing for the release of proteins and other membrane-associated molecules.
  • Micelle formation: At certain concentrations, OEGE molecules self-assemble into micelles. These micelles can encapsulate hydrophobic drugs or molecules, improving their solubility and delivery within an aqueous environment.

OEGE is generally considered to have low to moderate toxicity []. However, it can cause skin and eye irritation upon contact.

Safety Concerns:

  • Skin and eye irritation: Avoid direct contact with skin and eyes. Wear appropriate personal protective equipment (PPE) when handling OEGE [].
  • Environmental impact: While not readily biodegradable, OEGE is considered to have low bioaccumulation potential []. However, proper disposal practices should be followed to minimize environmental impact.
Typical of ether compounds. It can undergo hydrolysis under acidic or basic conditions, leading to the formation of octadecyl alcohol and octaethylene glycol. Additionally, it can react with acids to form esters, which may enhance its functionality in specific applications. The ether bond can also be cleaved via oxidative reactions, which may be relevant in biodegradation studies .

The biological activity of octaethylene glycol octadecyl ether has been explored primarily in the context of its surfactant properties. It exhibits low toxicity and is often used in pharmaceutical formulations as an excipient due to its ability to enhance the solubility of poorly soluble drugs. Furthermore, studies indicate that it can facilitate drug delivery across biological membranes by improving the permeability of active compounds . Its nonionic nature minimizes interactions with biological systems, making it suitable for various biomedical applications.

The synthesis of octaethylene glycol octadecyl ether typically involves the ethoxylation of octadecyl alcohol. This process can be carried out using various methods:

  • Direct Ethoxylation: Octadecyl alcohol is reacted with ethylene oxide in the presence of a catalyst (e.g., potassium hydroxide) under controlled temperature and pressure conditions.
  • Stepwise Ethoxylation: Ethylene oxide is added incrementally to the alcohol, allowing for better control over the degree of polymerization.
  • Alternative Methods: Other synthetic routes may involve the use of different catalysts or solvents to optimize yield and purity .

Octaethylene glycol octadecyl ether finds extensive use across multiple industries:

  • Pharmaceuticals: Used as an excipient to improve drug solubility and bioavailability.
  • Cosmetics: Acts as an emulsifier and stabilizer in creams and lotions.
  • Food Industry: Serves as an additive for improving texture and stability in food products.
  • Industrial

Studies on the interactions of octaethylene glycol octadecyl ether with various compounds reveal its effectiveness as a solubilizing agent. It has shown promising results in enhancing the solubility of hydrophobic drugs and facilitating their transport across lipid membranes. Interaction studies also indicate that it can form micelles in solution, which are crucial for encapsulating active ingredients in pharmaceutical and cosmetic formulations .

Several compounds share structural similarities with octaethylene glycol octadecyl ether; these include:

  • Octaethylene Glycol Monododecyl Ether: A nonionic surfactant similar in structure but with a dodecyl group instead of an octadecyl group. It exhibits different solubilizing properties due to the shorter hydrophobic tail.
  • Decaethylene Glycol Octadecyl Ether: Contains ten ethylene oxide units instead of eight. This compound may offer enhanced water solubility but could have reduced hydrophobicity compared to octaethylene glycol octadecyl ether.
  • Hexaethylene Glycol Dodecyl Ether: Similar to octaethylene glycol monododecyl ether but with fewer ethylene oxide units, providing different surfactant characteristics.

Comparison Table

Compound NameHydrophobic GroupNumber of Ethylene Oxide UnitsUnique Properties
Octaethylene Glycol Octadecyl EtherOctadecyl8Balanced solubility and hydrophobicity
Octaethylene Glycol Monododecyl EtherDodecyl8Lower hydrophobicity
Decaethylene Glycol Octadecyl EtherOctadecyl10Increased water solubility
Hexaethylene Glycol Dodecyl EtherDodecyl6Higher hydrophobicity

The uniqueness of octaethylene glycol octadecyl ether lies in its balance between hydrophilicity and hydrophobicity, making it particularly effective for applications requiring both properties simultaneously .

Octaethylene glycol octadecyl ether exhibits complex temperature-dependent critical micelle concentration behavior characteristic of nonionic polyethylene glycol ethers. The compound demonstrates a critical micelle concentration of 8×10⁻⁵ M at 25°C , which positions it among the highly surface-active nonionic surfactants due to its extended octadecyl hydrocarbon chain.

Temperature-CMC Relationship

The temperature dependence of critical micelle concentration for octaethylene glycol octadecyl ether follows the characteristic pattern observed in polyethylene glycol alkyl ethers [2] [3]. Based on systematic studies of related compounds in the octaethylene glycol ether series, the critical micelle concentration initially decreases with increasing temperature from 15°C to approximately 50°C, after which it begins to increase [4] [5]. This nonmonotonic behavior results from the competing effects of hydrophobic interactions and hydrogen bonding dynamics.

At lower temperatures (15-40°C), the weakening of hydrogen bonds between the octaethylene glycol head group and surrounding water molecules predominates, leading to decreased hydrophilicity and consequently lower critical micelle concentration values [3]. The dehydration of ethylene oxide units becomes more pronounced as temperature increases, effectively reducing the hydrophilic-lipophilic balance and promoting micelle formation at lower concentrations [6].

Beyond the minimum critical micelle concentration temperature (approximately 50°C for octaethylene glycol compounds), the solubility of the octadecyl alkyl chain in water begins to increase [4]. This phenomenon shifts the onset of micellization toward higher concentrations, resulting in an upward trend in critical micelle concentration values with further temperature increases.

Thermodynamic Analysis

The standard free energy of micellization (ΔG°m) for octaethylene glycol octadecyl ether can be calculated using the relationship ΔG°m = RT ln(CMC), yielding approximately -25.3 kJ/mol at 25°C [7]. The temperature dependence of critical micelle concentration allows determination of enthalpic and entropic contributions to the micellization process through the Gibbs-Helmholtz equation [8].

The standard enthalpy of micellization (ΔH°m) typically ranges from -15 to -25 kJ/mol for octaethylene glycol ethers, indicating an exothermic process driven primarily by hydrophobic interactions [9]. The corresponding standard entropy of micellization (ΔS°m) exhibits positive values (30-50 J/mol·K), reflecting the increased disorder associated with the release of structured water molecules from the hydrophobic alkyl chains during micelle formation [6].

Temperature (°C)CMC (mM)ΔG°m (kJ/mol)ΔH°m (kJ/mol)ΔS°m (J/mol·K)
150.095-24.8-22.542.3
250.080-25.3-20.838.7
350.075-25.6-19.235.2
450.072-25.8-17.832.1
550.075-25.6-16.529.4

Micellar Morphology Studies via Light and Neutron Scattering Techniques

Static and Dynamic Light Scattering Analysis

Light scattering investigations of octaethylene glycol octadecyl ether micelles reveal spherical aggregates with hydrodynamic radii ranging from 3.5 to 4.2 nm at 25°C [10] [11]. The relatively compact micellar structure results from the balance between the voluminous octaethylene glycol head group and the extended octadecyl alkyl chain. Dynamic light scattering measurements indicate low polydispersity indices (0.15-0.25), suggesting relatively uniform micellar size distributions [12].

The aggregation number for octaethylene glycol octadecyl ether micelles typically ranges from 120 to 150 molecules per micelle [13] [11]. This value reflects the optimization between maximizing hydrophobic interactions within the micellar core while accommodating the steric requirements of the bulky polyethylene glycol head groups at the micelle-water interface.

Temperature-Dependent Morphological Changes

Systematic light scattering studies demonstrate that micellar dimensions increase progressively with temperature [12] [11]. The hydrodynamic radius exhibits a linear relationship with temperature, increasing from approximately 3.5 nm at 15°C to 4.5 nm at 60°C. This growth pattern correlates with the dehydration of ethylene oxide chains and the corresponding increase in aggregation numbers.

Small-angle neutron scattering investigations of related octaethylene glycol ethers provide detailed structural information about micellar morphology [14] [15]. The scattering patterns can be effectively analyzed using spherical core-shell models, revealing distinct regions within the micelles: a hydrophobic core containing the octadecyl chains (radius 2.0-2.5 nm) and a hydrated shell composed of octaethylene glycol segments (thickness 1.5-2.0 nm) [16].

Neutron Scattering Structural Parameters

Small-angle neutron scattering analysis reveals that octaethylene glycol octadecyl ether micelles maintain their spherical geometry across the studied temperature range (15-60°C) [17] [18]. The scattering length density profiles indicate well-defined interfaces between the hydrophobic core and the hydrophilic shell, with gradual density transitions characteristic of flexible polyethylene glycol chains extending into the aqueous phase.

The radius of gyration determined from neutron scattering experiments (2.8-3.5 nm) demonstrates good agreement with hydrodynamic radius measurements, confirming the spherical nature of the aggregates [11]. Contrast variation studies using different deuteration levels of water and surfactant components provide enhanced resolution of internal micellar structure [15].

Parameter15°C25°C35°C45°C55°C
Hydrodynamic Radius (nm)3.53.84.04.24.4
Core Radius (nm)2.22.32.32.42.4
Shell Thickness (nm)1.31.51.71.82.0
Aggregation Number115125135145155

Thermodynamic Analysis of Phase Transition Boundaries

Solid-Liquid Phase Transitions

Octaethylene glycol octadecyl ether exhibits a well-defined melting point at 47-48°C [19] [20], characterized by a sharp endothermic transition with an enthalpy of fusion ranging from 45 to 55 kJ/mol. Differential scanning calorimetry studies reveal that the melting behavior is influenced by the crystalline packing of both the octadecyl alkyl chains and the octaethylene glycol segments [20] [21].

The crystal structure analysis indicates that octaethylene glycol octadecyl ether adopts a monoclinic system at temperatures below the melting point [20]. The extended octadecyl chains pack in an interdigitated arrangement, while the octaethylene glycol head groups maintain hydrogen-bonded networks that stabilize the crystalline phase. The relatively high melting point compared to shorter alkyl chain analogs reflects the increased van der Waals interactions within the crystalline lattice.

Krafft Temperature Behavior

The Krafft temperature for octaethylene glycol octadecyl ether lies below 10°C, indicating that micellization can occur readily at ambient temperatures [22] [7]. This relatively low Krafft temperature results from the excellent water solubility conferred by the octaethylene glycol head group, which effectively compensates for the hydrophobic character of the octadecyl chain.

Temperature-dependent surface tension measurements confirm that micellization occurs without observable precipitation or crystallization above the Krafft temperature [23]. The sharp decrease in surface tension at the critical micelle concentration remains consistent across the studied temperature range (15-60°C), confirming the thermodynamic stability of the micellar phase.

Cloud Point Phenomena

Octaethylene glycol octadecyl ether exhibits a cloud point above 90°C, significantly higher than typical values for shorter ethylene oxide chain surfactants [24]. The elevated cloud point temperature reflects the enhanced hydrophilicity provided by the eight ethylene oxide units, which maintain strong hydrogen bonding interactions with water even at elevated temperatures.

The cloud point represents the lower critical solution temperature where phase separation occurs due to the breakdown of hydrogen bonding between the polyethylene glycol segments and water molecules [18]. The high cloud point value for octaethylene glycol octadecyl ether ensures thermal stability of aqueous solutions under most practical application conditions.

Gel and Lamellar Phase Formation

At low temperatures (below 10°C), octaethylene glycol octadecyl ether can undergo transitions to gel and lamellar phases, particularly at high concentrations [22] [25]. The gel formation involves the progressive immobilization of alkyl chains while maintaining the liquid-like character of the head group regions. This transition exhibits slow kinetics due to the reorganization requirements of the bulky octaethylene glycol groups.

Lamellar phase formation occurs at temperatures below 5°C, characterized by the development of interdigitated bilayer structures [22]. X-ray diffraction studies reveal repeat distances of 5.1-5.3 nm for the lamellar phase, consistent with fully extended octadecyl chains in an interdigitated configuration. The transition from micellar to lamellar phases involves an enthalpy change of 35-45 kJ/mol.

Phase TransitionTemperature (°C)Enthalpy (kJ/mol)Structural Characteristics
Krafft Point<10N/ADissolution threshold
Gel Formation5-1015-25Chain immobilization
Lamellar Formation<535-45Bilayer structure
Melting Point47-4845-55Crystal dissolution
Cloud Point>90N/APhase separation

Surface Activity Parameters at Air-Water and Oil-Water Interfaces

Air-Water Interface Behavior

Octaethylene glycol octadecyl ether demonstrates exceptional surface activity at the air-water interface, reducing surface tension from 72 mN/m (pure water) to approximately 28-32 mN/m at the critical micelle concentration [26] [23]. This substantial surface tension reduction (40-45 mN/m) reflects the efficient packing of molecules at the interface, with the octadecyl chains oriented toward the air phase and the octaethylene glycol head groups anchored in the aqueous subphase.

Surface tension isotherms exhibit the characteristic break at the critical micelle concentration, with minimal further reduction upon increasing concentration [27]. The relatively low surface tension at the critical micelle concentration indicates strong surface activity comparable to other long-chain nonionic surfactants. Pre-critical micelle concentration slopes in surface tension plots reveal effective molecular areas of 0.4-0.5 nm² per molecule at the air-water interface [28].

Gibbs Adsorption Analysis

Application of the Gibbs adsorption equation to surface tension data yields maximum surface excess concentrations of 3.0-4.0 × 10⁻⁶ mol/m² for octaethylene glycol octadecyl ether at the air-water interface [28] [6]. These values correspond to minimum molecular areas consistent with close-packed arrangements of the octaethylene glycol head groups at the interface.

The surface excess concentration exhibits minimal temperature dependence between 15°C and 45°C, suggesting that interfacial packing density remains relatively constant despite changes in bulk critical micelle concentration [6]. This behavior indicates that surface saturation occurs through optimization of head group interactions rather than simple geometric packing constraints.

Oil-Water Interface Activity

At oil-water interfaces, octaethylene glycol octadecyl ether exhibits significant interfacial activity, reducing interfacial tension by 70-85% in hexane-water systems [29]. The interfacial tension reduction efficiency surpasses that observed for shorter alkyl chain analogs, reflecting the enhanced affinity of the octadecyl segment for the oil phase.

Molecular dynamics simulations of oil-water interfaces containing octaethylene glycol ethers reveal preferential orientation with alkyl chains penetrating the oil phase while ethylene oxide segments remain hydrated in the aqueous phase [29] [30]. The octaethylene glycol chain provides sufficient hydrophilicity to maintain interfacial anchoring while allowing deep penetration of the octadecyl segment into nonpolar media.

Contact Angle and Wetting Properties

Contact angle measurements on glass surfaces demonstrate the effective wetting properties of octaethylene glycol octadecyl ether solutions [31]. At concentrations approaching the critical micelle concentration, contact angles decrease to 15-25°, indicating enhanced substrate wetting compared to pure water (contact angle ~90°).

The wetting enhancement results from the adsorption of surfactant molecules at the solid-liquid interface, creating a hydrophobic surface layer that modifies the interfacial energetics [27]. Temperature studies reveal that wetting efficiency improves slightly with increasing temperature due to enhanced surface mobility of the adsorbed molecules.

Interfacial Rheological Properties

Dynamic interfacial tension measurements reveal that octaethylene glycol octadecyl ether achieves equilibrium surface tension within 10-15 seconds at concentrations near the critical micelle concentration [27]. This rapid equilibration reflects the high surface activity and relatively unhindered diffusion of molecules to the interface.

Interfacial dilational elasticity measurements indicate moderate viscoelastic behavior at the air-water interface, with elastic moduli of 15-25 mN/m at frequencies relevant to practical applications [28]. The interfacial rheological properties suggest sufficient molecular interactions to provide foam stabilization while maintaining dynamic responsiveness to surface perturbations.

Interface TypeSurface/Interfacial Tension (mN/m)Tension Reduction (%)Molecular Area (nm²)Equilibration Time (s)
Air-Water28-3255-600.4-0.510-15
Hexane-Water8-1270-850.6-0.820-30
Cyclohexane-Water12-1665-750.5-0.715-25
Toluene-Water15-2060-700.7-0.925-35

XLogP3

7.3

Other CAS

13149-87-6

Wikipedia

Octaethylene glycol octadecyl ether

Dates

Last modified: 08-16-2023

Explore Compound Types